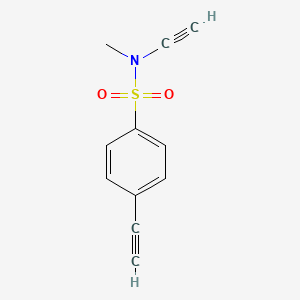

N,4-Diethynyl-N-methylbenzenesulfonamide

Description

N,4-Diethynyl-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the nitrogen atom and ethynyl groups at the para position of the aromatic ring. While direct synthetic or crystallographic data for this compound are absent in the provided evidence, its structural analogs offer insights into its behavior through comparisons of substituent effects .

Properties

Molecular Formula |

C11H9NO2S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

N,4-diethynyl-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H9NO2S/c1-4-10-6-8-11(9-7-10)15(13,14)12(3)5-2/h1-2,6-9H,3H3 |

InChI Key |

XAIUFEFEURININ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C#C)S(=O)(=O)C1=CC=C(C=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Diethynyl-N-methylbenzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with ethynylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N,4-Diethynyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,4-Diethynyl-N-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,4-Diethynyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

The following table summarizes key structural, electronic, and functional differences between N,4-Diethynyl-N-methylbenzenesulfonamide and related compounds:

Key Comparative Analysis

Electronic and Steric Effects

- Ethynyl vs. Alkyl/Aryl Groups : The ethynyl substituents in this compound are more electron-withdrawing than alkyl groups (e.g., butyl in ), enhancing the sulfonamide’s acidity and metal-binding capacity. In contrast, bulky substituents like dibenzyl () or benzhydryl () introduce steric hindrance, reducing reactivity but improving selectivity in enzyme interactions.

- Conjugated Systems : The diphenylvinyl group in enables π-π stacking and conjugation, unlike ethynyl groups, which prioritize linear geometry and sp-hybridized carbon reactivity.

Physical and Material Properties

- Crystallography : Bulky N-substituents (e.g., benzhydryl in ) disrupt hydrogen-bonding networks, whereas ethynyl groups could promote linear packing or metal-organic framework (MOF) formation.

- Redox Behavior: The bromo-silver derivative in acts as a strong oxidant, whereas ethynyl groups may stabilize radical intermediates or facilitate Sonogashira coupling reactions.

Solubility and Reactivity

- Lipophilicity : Dibutyl and diallyl derivatives () are highly soluble in organic solvents, whereas ethynyl groups may reduce solubility in polar media.

- Click Chemistry : The ethynyl groups position this compound as a candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in analogs like N,N-dichloro derivatives ().

Biological Activity

N,4-Diethynyl-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in various biological studies due to its potential therapeutic applications, particularly in cancer treatment. This article synthesizes findings from diverse research studies to elucidate the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other biological effects.

Anticancer Properties

Recent studies have demonstrated that sulfonamide derivatives, including this compound, exhibit significant anticancer activity against various human cancer cell lines. The compound's efficacy is often evaluated using the MTT assay to determine cell viability and IC50 values.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 0.89–9.63 | Induction of apoptosis via caspase activation |

| HL-60 (leukemia) | 0.60–19.99 | Cell cycle arrest in subG0 phase |

| AGS (gastric cancer) | 0.79 | Mitochondrial membrane depolarization |

The compound has shown particularly strong activity against the AGS cell line, with IC50 values indicating effective inhibition of cell proliferation. The mechanism involves inducing apoptosis through both extrinsic and intrinsic pathways, as evidenced by the activation of caspases-8 and -9 at varying concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process. For instance, at a concentration of 10 µg/mL, late apoptotic and dead cell percentages increased significantly .

- Cell Cycle Arrest : The compound induces cell cycle arrest in the subG0 phase, leading to increased apoptotic cells. This was confirmed by flow cytometry analysis showing a marked increase in subG0 phase cells upon treatment .

- Mitochondrial Dysfunction : this compound causes mitochondrial membrane depolarization, which is a critical event in the initiation of apoptosis .

Other Biological Activities

Beyond its anticancer properties, there is evidence suggesting that sulfonamide derivatives may also exhibit other biological activities:

- Antioxidant Activity : Some studies have indicated that derivatives can demonstrate antioxidant properties, potentially aiding in reducing oxidative stress within cells .

- Antibacterial Effects : Preliminary assessments suggest that certain sulfonamides may possess antibacterial activity against specific pathogens, although further research is needed to elucidate these effects fully .

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in therapeutic applications:

- A study on a series of sulfonamide derivatives found that modifications to the sulfonamide group could enhance anticancer efficacy and reduce toxicity .

- Molecular docking studies revealed interactions with key proteins involved in cancer progression, indicating a multi-target approach might be feasible for this compound .

Q & A

Q. What are the key synthetic strategies for preparing N,4-Diethynyl-N-methylbenzenesulfonamide, and how can reaction parameters be optimized?

The synthesis of this compound involves sequential functionalization of the benzenesulfonamide core. A typical approach includes:

Sulfonamide Formation : Reacting 4-ethynylbenzenesulfonyl chloride with methylamine to introduce the N-methyl group.

Alkyne Coupling : Utilizing Sonogashira coupling to introduce the second ethynyl group at the 4-position.

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Optimization Tips :

- Control reaction temperature (e.g., 0–5°C for sulfonamide formation to minimize side reactions).

- Use Pd(PPh₃)₄/CuI catalysts for efficient alkyne coupling under inert conditions.

- Monitor reaction progress via NMR (e.g., disappearance of sulfonyl chloride protons at δ 7.8–8.0 ppm) .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- NMR : Key signals include the N-methyl singlet (~δ 3.0 ppm) and ethynyl proton absence (due to coupling with deuterated solvents). Aromatic protons appear as distinct multiplets (δ 7.2–7.8 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., S–N = 1.62 Å, C≡C = 1.20 Å) and confirms dihedral angles between substituents. SHELXL refinement (R factor <0.05) ensures accuracy .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Challenges :

- Disorder in Ethynyl Groups : Dynamic rotation of ethynyl substituents may cause electron density smearing.

- Twinned Crystals : Common in sulfonamides due to flexible substituents.

Q. Solutions :

Q. How can computational chemistry resolve discrepancies between experimental and theoretical molecular geometries?

Case Study : If X-ray data shows a shorter C≡C bond (1.18 Å) vs. DFT-predicted 1.21 Å:

DFT Optimization : Perform B3LYP/6-31G* calculations to model gas-phase geometry.

Hirshfeld Analysis : Compare experimental (e.g., CrystalExplorer) and computed intermolecular interactions (e.g., C–H···O vs. π-stacking) .

Dynamic Effects : Use molecular dynamics (MD) simulations to assess temperature-dependent conformational flexibility.

Outcome : Discrepancies often arise from crystal packing forces absent in gas-phase models. Hybrid approaches (experimental + DFT) improve accuracy .

Q. What strategies mitigate competing side reactions during ethynyl group introduction?

Common Issues :

- Homocoupling : Competing Glaser coupling forms undesired diyne byproducts.

- Protodeauration : Premature quenching of palladium intermediates.

Q. Mitigation :

- Catalyst System : Use PdCl₂(PPh₃)₂ with CuI and excess NEt₃ to suppress homocoupling .

- Low Temperature : Conduct Sonogashira coupling at −20°C to stabilize intermediates.

- In Situ Monitoring : Track alkyne consumption via FT-IR (C≡C stretch at ~2100 cm⁻¹).

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for sulfonamide derivatives?

Example : Discrepancies in antimicrobial assays may arise from:

- Impurity Profiles : HPLC-MS (e.g., >95% purity threshold) ensures activity correlates with the target compound .

- Solvent Effects : DMSO vs. aqueous solubility alters bioavailability.

- Strain Variability : Test against standardized microbial strains (e.g., ATCC 25922 for E. coli).

Q. Methodology :

- Replicate assays in triplicate with internal controls (e.g., ciprofloxacin for antibiotics).

- Use dose-response curves (IC₅₀ values) to quantify potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.